N-(4-Bromophenyl)-1-piperidinepentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Bromophenyl)-1-piperidinepentanamide is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The presence of a bromine atom in the phenyl ring enhances its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-1-piperidinepentanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via electrophilic aromatic substitution, where a bromine atom is added to the phenyl ring.
Amidation Reaction: The final step involves the formation of the amide bond between the piperidine ring and the bromophenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-1-piperidinepentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amides or amines.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
N-(4-Bromophenyl)-1-piperidinepentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-1-piperidinepentanamide involves its interaction with specific molecular targets in the body. The bromophenyl group enhances its binding affinity to certain receptors or enzymes, leading to the modulation of biological pathways. The piperidine ring plays a crucial role in stabilizing the compound’s structure and facilitating its interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)thiazol-2-yl-2-chloroacetamide: Known for its antimicrobial and anticancer activities.
4-Bromofentanyl: A potent analgesic with similar structural features.
Uniqueness
N-(4-Bromophenyl)-1-piperidinepentanamide stands out due to its unique combination of the piperidine ring and bromophenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
874449-94-2 |
---|---|
Molecular Formula |
C16H23BrN2O |
Molecular Weight |
339.27 g/mol |
IUPAC Name |
N-(4-bromophenyl)-5-piperidin-1-ylpentanamide |
InChI |
InChI=1S/C16H23BrN2O/c17-14-7-9-15(10-8-14)18-16(20)6-2-5-13-19-11-3-1-4-12-19/h7-10H,1-6,11-13H2,(H,18,20) |
InChI Key |
UQXIUAXWVLKFCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCCC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.